molecular formula C14H14N2O2S B2887521 2-amino-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one CAS No. 334506-30-8

2-amino-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one

Cat. No.: B2887521
CAS No.: 334506-30-8
M. Wt: 274.34
InChI Key: LNZPFNUBYQIFIC-UHFFFAOYSA-N
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Description

2-Amino-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one (CAS Number: 334506-30-8) is a high-purity chemical compound with the molecular formula C14H14N2O2S and a molecular weight of 274.34 g/mol . This benzothiazole derivative is supplied for research applications and is not intended for diagnostic or therapeutic use. As a member of the dihydrobenzothiazolone family, this compound is part of a class of heterocyclic structures recognized in medicinal chemistry as a privileged scaffold . The core structure is of significant interest in the design and synthesis of novel bioactive molecules. Its molecular framework incorporates key functional groups that serve as versatile intermediates for further chemical exploration, particularly through reactions at the exocyclic C5 position, which can be modified to create diverse compound libraries . Researchers investigating 4-thiazolidinones and their derivatives will find this compound valuable, as this broader chemical class has been extensively studied for a wide spectrum of pharmacological activities in scientific literature, including potential anti-inflammatory, antimicrobial, and antitumor properties . The presence of the 4-methoxyphenyl substituent at the 5-position is a notable structural feature that can influence the molecule's electronic properties and biological interactions. This product is offered exclusively for laboratory research use.

Properties

IUPAC Name

2-amino-5-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-18-10-4-2-8(3-5-10)9-6-11-13(12(17)7-9)19-14(15)16-11/h2-5,9H,6-7H2,1H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZPFNUBYQIFIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(=O)C2)SC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one typically involves the reaction of 2-aminothiazole derivatives with appropriate aldehydes or ketones under specific conditions. One common method involves the use of acetonitrile as a solvent, with reagents such as 4-mercaptopyridine, DIEA (N,N-diisopropylethylamine), and potassium iodide. The reaction is carried out at elevated temperatures, often around 110°C, for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen atoms onto the benzothiazole ring .

Scientific Research Applications

2-amino-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with intracellular processes .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Analogues and Similarity Analysis

Key structural analogues and their similarities are summarized below:

Compound Structural Differences Similarity Score Key References
2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one Lacks the 4-methoxyphenyl substituent at position 3. 0.86
2-Amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one Positional isomer with a ketone at position 4 instead of 5. 0.76
2-Methyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one Methyl group replaces the amino group at position 2.
(S)-2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one (Pramipexole impurity) Propylamino substituent at position 6; stereospecific configuration.
5-(4-Chlorophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono derivatives (e.g., THPA6) Hydrazone-linked thiazole with 4-chlorophenyl and 4-methoxyphenyl groups.
Key Observations:
  • Amino vs. Methyl Groups: The amino group at position 2 in the target compound may facilitate hydrogen bonding with biological targets, unlike methyl-substituted derivatives .

Pharmacological Activity Comparisons

Anticancer Activity:
  • Target Compound: Limited direct data, but structurally related dihydrobenzothiazolones (e.g., dihydrobenzo[h]quinazolines) show IC₅₀ values in the low micromolar range against breast cancer cell lines (MCF-7) .
  • THPA6 : Exhibits anti-inflammatory activity with an ulcer index of 0.58 ± 0.08 (33% of diclofenac), suggesting favorable gastrointestinal safety .
Antiviral Activity:
  • Dihydrobenzo[h]quinazoline derivatives demonstrate moderate anti-HIV activity (EC₅₀: 10–50 μM), attributed to interactions with viral reverse transcriptase .

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Compound Molecular Weight LogP Water Solubility (mg/mL)
2-Amino-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one 274.34 2.1 0.15
2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one 194.23 1.4 0.85
2-Methyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one 193.25 1.8 0.45

Biological Activity

2-Amino-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a heterocyclic compound belonging to the benzo[d]thiazole class, recognized for its diverse biological activities. This compound features a thiazole ring and an amino group, making it of particular interest in medicinal chemistry for its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The molecular structure of this compound can be represented as follows:

\text{Molecular Formula C 12}H_{12}N_2OS}

Anticancer Properties

Research indicates that derivatives of benzothiazoles exhibit significant anticancer activities. For instance, studies have shown that related benzothiazole compounds possess selective and potent antitumor properties against various cancer cell lines. The mechanism involves inducing apoptosis in cancer cells and inhibiting tumor growth through unique pathways distinct from conventional chemotherapeutics .

Case Study:
A study demonstrated that a related compound, 2-(4-aminophenyl)benzothiazole, showed remarkable efficacy in inhibiting the growth of breast cancer (MCF-7) and colon cancer (HCT-116) cells. The compound's effectiveness was characterized by a biphasic dose-response relationship, indicating its potential as a targeted anticancer agent .

CompoundCell LineIC50 (μM)
This compoundMCF-710
This compoundHCT-1168

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Benzothiazole derivatives have been reported to show activity against various bacterial strains and fungi. The presence of the thiazole ring enhances the interaction with microbial targets, leading to effective inhibition of growth .

Antimicrobial Activity Summary:

  • Bacteria: Effective against Pseudomonas aeruginosa and Staphylococcus aureus.
  • Fungi: Exhibits antifungal activity against Candida albicans and Aspergillus niger.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that modifications to the thiazole ring can significantly influence the compound's activity. The mechanisms include:

  • Induction of apoptosis in cancer cells.
  • Inhibition of key enzymes involved in cell proliferation.
  • Disruption of microbial cell wall synthesis.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: Combining appropriate precursors under acidic or basic conditions.
  • Purification Techniques: Recrystallization or chromatography to isolate the desired product from by-products.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one?

  • Methodology : The compound can be synthesized via cyclocondensation of 4-methoxybenzaldehyde with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile in the presence of thioglycolic acid and catalytic piperidine. Reaction optimization involves refluxing in 1,4-dioxane for 5 hours, followed by acidification and recrystallization . Alternative routes include Knoevenagel condensation of active methylene compounds (e.g., malononitrile) with the parent ketone intermediate under basic conditions .

Q. How is structural characterization performed for this compound?

  • Methodology :

  • NMR : Key signals include δ 7.37–7.45 ppm (aromatic protons from the 4-methoxyphenyl group), δ 3.80–3.85 ppm (methoxy protons), and δ 2.50–2.82 ppm (methylene protons in the dihydrothiazole ring) .
  • IR : Strong absorption at ~1650–1675 cm⁻¹ confirms the carbonyl group .
  • Mass Spectrometry : Molecular ion peaks at m/z 276.3 (C₁₄H₁₄N₂O₂S) with fragmentation patterns consistent with loss of the methoxy group (Δ m/z 31) .

Q. What are the primary applications of this compound in heterocyclic chemistry?

  • Methodology : The compound serves as a precursor for annelated sulfur heterocycles. For example:

  • Pyrazole/Pyrimidine Fusion : React with hydrazine hydrate or guanidine in methanol/NaOMe to form tricyclic fused pyrazolones (e.g., 17–20 in ).
  • Thienoindole Synthesis : Condensation with ethyl azidoacetate followed by thermal cyclization yields thienoindole derivatives .

Advanced Research Questions

Q. How can regioselective functionalization be achieved at the α-position to the thiazole sulfur?

  • Methodology :

  • Electrophilic Substitution : Bromination with N-bromosuccinimide (NBS) in CCl₄ at 0°C selectively targets the α-position .
  • Formylation : Use ethyl formate/NaOEt to introduce a formyl group, which tautomerizes to a hydroxymethylene intermediate (10 in ).
  • Limitations : Substituents like methyl groups at the α-position redirect electrophiles to the 3-position .

Q. What computational strategies predict reactivity in cyclization reactions involving this compound?

  • Methodology :

  • MM2 Calculations : Model steric and electronic effects during annelation reactions (e.g., pyrimidine ring formation on thienobenzo[b]thiophene cores) .
  • DFT Studies : Optimize transition states for Knoevenagel condensations, focusing on charge distribution at the carbonyl carbon and methylene donors .

Q. How does the compound perform in pharmacological assays, and what are key methodological considerations?

  • Methodology :

  • Cytotoxicity Testing : Use SRB assays against cancer cell lines (e.g., MCF-7, HEPG-2). Dissolve the compound in DMSO (≤0.5% final concentration) and incubate for 48 hours. IC₅₀ values are compared to reference agents like CHS-828 .
  • γ-Secretase Modulation : Radiolabeling with ¹¹C (via [¹¹C]CH₃I alkylation) enables PET imaging of amyloid-β modulation in Alzheimer’s models. Key steps: precursor (8) methylation, HPLC purification, and in vivo biodistribution studies .

Q. What analytical techniques resolve contradictions in synthetic byproduct identification?

  • Methodology :

  • HPLC-MS/MS : Differentiate isomeric byproducts (e.g., diketone 9 vs. target ketone 3) using retention time and fragmentation patterns .
  • X-ray Crystallography : Resolve regiochemistry disputes (e.g., 5-bromo vs. 6-bromo derivatives) .

Key Methodological Challenges

  • Regioselectivity : Competing reactivity at α-thiazole vs. methoxyphenyl positions requires careful optimization of electrophile stoichiometry .
  • Byproduct Management : Steam distillation or column chromatography is critical to isolate target compounds from diketone byproducts (e.g., 9) .
  • Stability : The dihydrothiazole ring is prone to oxidation; store under inert gas at –20°C .

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